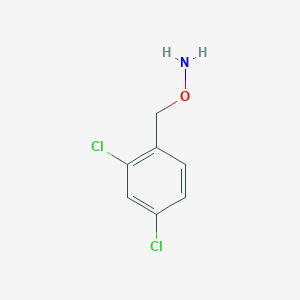

O-(2,4-Dichlorobenzyl)hydroxylamine

Descripción general

Descripción

O-(2,4-Dichlorobenzyl)hydroxylamine is a chemical compound that is related to various hydroxylamine derivatives. These derivatives are known for their applications in synthesis and as intermediates in organic reactions. While the provided papers do not directly discuss O-(2,4-Dichlorobenzyl)hydroxylamine, they do provide insights into the chemistry of related compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of hydroxylamine derivatives can be complex and often requires multiple steps. For example, the synthesis of O-(2,4-dinitrophenyl)hydroxylamine involves a two-step process and has been compared to other hydroxylamine derivatives for its aminating efficiency . Similarly, O-benzylhydroxylamine hydrochloride was synthesized from polyvinyl alcohol alcoholysis liquid through a process involving amidation, etherification, and hydrolysis, with the structure confirmed by IR spectroscopy . These methods suggest that the synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine would likely involve multiple steps and careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives can be inferred from their reactivity and the products they form. For instance, O-(diphenylphosphinyl)hydroxylamine was shown to react with diphenylphosphinic chloride to give a specific product rather than an N-phosphinyl compound, indicating the structure of the phosphinylhydroxylamines . This suggests that the structure of O-(2,4-Dichlorobenzyl)hydroxylamine could be elucidated through similar chemical reactions and spectroscopic analysis.

Chemical Reactions Analysis

Hydroxylamine derivatives participate in various chemical reactions. O-(2,4-Dinitrophenyl)hydroxylamine, for example, is known to be an active-site-directed inhibitor of D-amino acid oxidase, indicating its reactivity with certain amino acid residues . Additionally, the reaction of o-hydroxyarylamides with 2,4-dinitrochlorobenzene to give N-2,4-dinitrophenyl derivatives suggests that O-(2,4-Dichlorobenzyl)hydroxylamine could also undergo nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives can vary widely. The synthesis of O-benzylhydroxylamine hydrochloride, for example, resulted in a compound with a high purity of 99.3%, indicating that the physical properties such as solubility and crystallinity can be finely tuned . The modification of D-amino acid oxidase by O-(2,4-Dinitrophenyl)hydroxylamine resulted in spectral changes, suggesting that such derivatives can influence the optical properties of proteins .

Aplicaciones Científicas De Investigación

Electrophilic Amination

O-(2,4-Dinitrophenyl)hydroxylamine, a related compound to O-(2,4-Dichlorobenzyl)hydroxylamine, has been studied for its role in electrophilic amination. It was found to be an active-site-directed inhibitor of D-amino acid oxidase, modifying an enzyme by incorporating an amine group into a nucleophilic residue. This reaction was specific and showed significant changes in the enzyme's properties (D’Silva, Williams, & Massey, 1986).

Synthesis of N-benzoyliminopyridinium Ylides

O-(2,4-Dinitrophenyl)hydroxylamine was also employed in the synthesis of substituted N-benzoyliminopyridinium ylides. Its efficiency as an aminating agent was compared with other hydroxylamines, and it was used effectively in N-amination/benzoylation procedures (Legault & Charette, 2003).

Role in Reductive Metabolism

Studies on hydroxylamines revealed their role in the reductive metabolism of certain nitroaromatic compounds. Their instability was noted in the presence of O2, indicating a major factor in mass balance observations in bioremediation systems (Wang, Zheng, & Hughes, 2004).

Electrophilic Aminating Agents

Hydroxylamine derivatives, such as O-(2,4-Dinitrophenyl)hydroxylamine, have been identified as potent electrophilic aminating agents. These compounds facilitate various bond-formation reactions without the need for expensive metal catalysts, thereby offering a versatile approach in synthetic chemistry (Sabir, Kumar, & Jat, 2018).

Safety And Hazards

Direcciones Futuras

The use of O-benzoylhydroxylamines in transition metal-catalyzed C–N bond formation reactions has been highlighted in recent research . This suggests potential future directions for the use of O-(2,4-Dichlorobenzyl)hydroxylamine in similar reactions. Another study reported the use of O-alkylhydroxylamines as mechanism-based inhibitors of Indoleamine 2,3-Dioxygenase-1 , indicating another potential area of future research.

Propiedades

IUPAC Name |

O-[(2,4-dichlorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUMUUIIAOFEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332826 | |

| Record name | O-(2,4-Dichlorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(2,4-Dichlorobenzyl)hydroxylamine | |

CAS RN |

52370-40-8 | |

| Record name | O-(2,4-Dichlorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

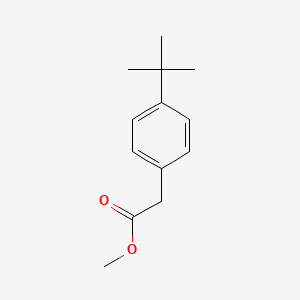

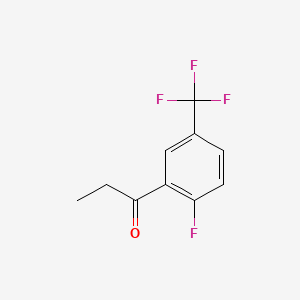

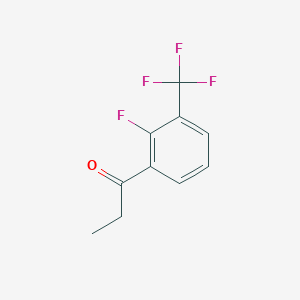

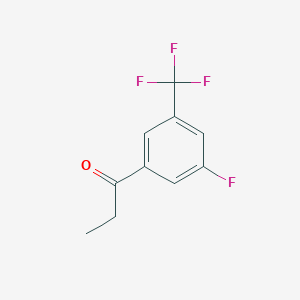

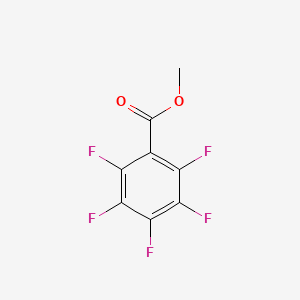

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)